N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine
Description
N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine is a complex organic compound with a unique structure that includes a benzotriazinyl group and an ornithine derivative
Properties
Molecular Formula |
C16H20N6O5 |
|---|---|
Molecular Weight |
376.37 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H20N6O5/c1-9(22-14(24)10-5-2-3-6-11(10)20-21-22)13(23)19-12(15(25)26)7-4-8-18-16(17)27/h2-3,5-6,9,12H,4,7-8H2,1H3,(H,19,23)(H,25,26)(H3,17,18,27)/t9-,12-/m0/s1 |
InChI Key |
YKIWTIOOYWYIIJ-CABZTGNLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C(=O)NC(CCCNC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine typically involves multiple steps. The process begins with the preparation of the benzotriazinyl intermediate, followed by its coupling with an ornithine derivative under specific reaction conditions. Common reagents used in these reactions include carbamoylating agents and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzotriazinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine is a complex organic compound that is a derivative of L-ornithine. It features a carbamoyl group at the N~5~ position and a unique benzotriazine moiety, which contributes to its structural complexity and potential biological activities.
Reactions
The chemical reactivity of this compound can be explored through various reactions typical for amino acids and their derivatives. Key reactions include those that are essential for understanding how this compound can be utilized in synthetic pathways or modified for enhanced activity.
Biological Activities
This compound exhibits notable biological activities, and preliminary studies suggest it may have implications. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.
Applications
The applications of this compound extend across various fields. Interaction studies involving this compound focus on its binding affinities with various biological targets. These studies are crucial for assessing the compound's potential as a drug candidate.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N~5~-Carbamoyl-L-Ornithine | Similar carbamoyl group | Basic amino acid derivative |
| 4-Oxo-Benzotriazine Derivatives | Common benzotriazine core | Varied functional groups impact activity |
| L-Citrulline | Another amino acid derivative | Focused on metabolic pathways related to arginine |
Mechanism of Action
The mechanism of action of N5-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine involves its interaction with specific molecular targets. The benzotriazinyl group is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. The ornithine derivative portion of the molecule may also play a role in modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-lysine
- N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-arginine
Uniqueness
N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine is unique due to its specific combination of a benzotriazinyl group and an ornithine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine is a complex organic compound that exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique combination of a carbamoyl group at the N~5~ position and a benzotriazine moiety. This structural complexity contributes to its diverse biological activities. The IUPAC name reflects its intricate structure, which includes multiple functional groups and stereochemistry that may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of benzotriazine, including this compound, exhibit potent anticancer properties. For instance, certain benzotriazinone derivatives have shown strong binding affinities to targets associated with cancer cell proliferation. In vitro assays demonstrated that these compounds can inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells, with IC50 values in the nanomolar range .
Table 1: Summary of Anticancer Activity
| Compound | Target Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Benzotriazinone Derivative A | HepG2 | 75 | Inhibition of cell proliferation |
| Benzotriazinone Derivative B | PC3 | 46 | Apoptosis induction |
| N~5~-carbamoyl-N~2~-[(2S)-...] | Various | TBD | TBD |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies suggest that it may interact with bacterial targets, potentially inhibiting their growth. Molecular docking studies have identified strong binding affinities toward specific bacterial enzymes, indicating its potential as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound's ability to form stable interactions with protein targets plays a crucial role in its efficacy. For example:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions typical for amino acids and their derivatives. These methods often involve:
- Carbamoylation : Introduction of the carbamoyl group.
- Benzotriazine Formation : Coupling reactions to incorporate the benzotriazine moiety.
- Purification : Techniques such as chromatography to isolate the desired product.
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of similar compounds in treating various diseases. For instance:
- A study demonstrated that benzotriazine derivatives exhibited significant antiproliferative activity against ovarian carcinoma cell lines .
- Another research highlighted the neuroprotective effects observed in related compounds at low concentrations .
These findings underscore the therapeutic potential of compounds related to N~5~-carbamoyl-N~2~-[(2S)-...] and suggest avenues for future research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
